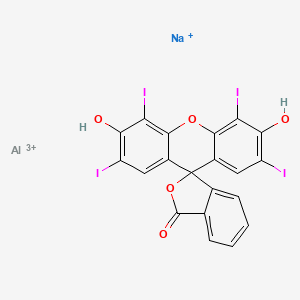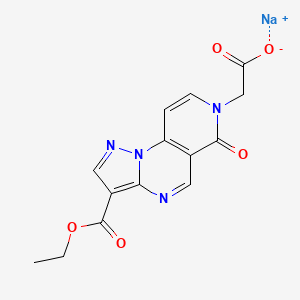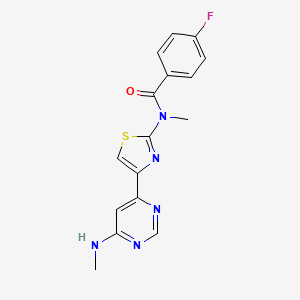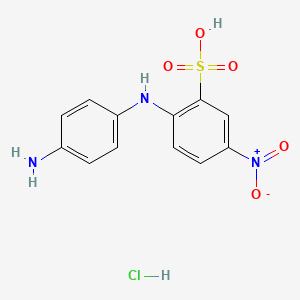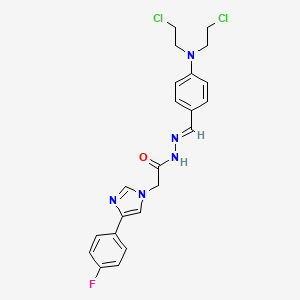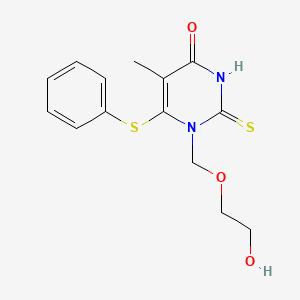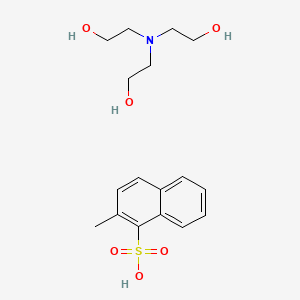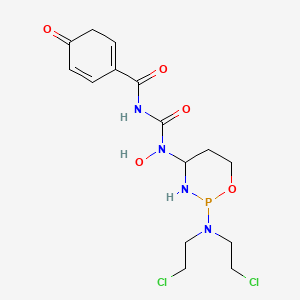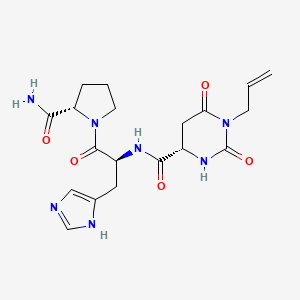
L-Prolinamide, N-((hexahydro-2,6-dioxo-1-(2-propenyl)-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Prolinamide, N-((hexahydro-2,6-dioxo-1-(2-propenyl)-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes a prolinamide moiety, a pyrimidinyl group, and a histidyl residue. The hydrate form indicates the presence of water molecules in its crystalline structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, N-((hexahydro-2,6-dioxo-1-(2-propenyl)-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate typically involves multiple steps:
Formation of the Prolinamide Moiety: This can be achieved through the reaction of proline with an appropriate amine under dehydrating conditions.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via a condensation reaction with a suitable aldehyde or ketone.
Coupling with Histidyl Residue: The final step involves coupling the intermediate with L-histidine using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.
Substitution: Nucleophilic substitution reactions might occur at the amide or pyrimidinyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
L-Prolinamide derivatives: Compounds with similar prolinamide structures but different substituents.
Pyrimidinyl compounds: Molecules containing the pyrimidinyl group, which might have similar biological activities.
Histidyl peptides: Peptides containing histidine residues, which could exhibit comparable properties.
Uniqueness
The uniqueness of L-Prolinamide, N-((hexahydro-2,6-dioxo-1-(2-propenyl)-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate lies in its specific combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
128083-58-9 |
|---|---|
分子式 |
C19H25N7O5 |
分子量 |
431.4 g/mol |
IUPAC 名称 |
(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-prop-2-enyl-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C19H25N7O5/c1-2-5-26-15(27)8-12(24-19(26)31)17(29)23-13(7-11-9-21-10-22-11)18(30)25-6-3-4-14(25)16(20)28/h2,9-10,12-14H,1,3-8H2,(H2,20,28)(H,21,22)(H,23,29)(H,24,31)/t12-,13-,14-/m0/s1 |
InChI 键 |
NHWDWMDANWRCQV-IHRRRGAJSA-N |
手性 SMILES |
C=CCN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
规范 SMILES |
C=CCN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


